Cas no 2228307-89-7 (2-(4-methylnaphthalen-1-yl)ethanimidamide)
2-(4-methylnaphthalen-1-yl)ethanimidamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-methylnaphthalen-1-yl)ethanimidamide
- EN300-1806920
- 2228307-89-7
-
- Inchi: 1S/C13H14N2/c1-9-6-7-10(8-13(14)15)12-5-3-2-4-11(9)12/h2-7H,8H2,1H3,(H3,14,15)
- InChI Key: PJZDYCWEPYOLRN-UHFFFAOYSA-N
- SMILES: NC(CC1C=CC(C)=C2C=CC=CC=12)=N
Computed Properties
- Exact Mass: 198.115698455g/mol
- Monoisotopic Mass: 198.115698455g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 49.9Ų
2-(4-methylnaphthalen-1-yl)ethanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1806920-0.05g |
2-(4-methylnaphthalen-1-yl)ethanimidamide |
2228307-89-7 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1806920-0.1g |
2-(4-methylnaphthalen-1-yl)ethanimidamide |
2228307-89-7 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1806920-0.25g |
2-(4-methylnaphthalen-1-yl)ethanimidamide |
2228307-89-7 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1806920-0.5g |
2-(4-methylnaphthalen-1-yl)ethanimidamide |
2228307-89-7 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1806920-1.0g |
2-(4-methylnaphthalen-1-yl)ethanimidamide |
2228307-89-7 | 1g |
$1014.0 | 2023-06-02 | ||
| Enamine | EN300-1806920-2.5g |
2-(4-methylnaphthalen-1-yl)ethanimidamide |
2228307-89-7 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1806920-5.0g |
2-(4-methylnaphthalen-1-yl)ethanimidamide |
2228307-89-7 | 5g |
$2940.0 | 2023-06-02 | ||
| Enamine | EN300-1806920-10.0g |
2-(4-methylnaphthalen-1-yl)ethanimidamide |
2228307-89-7 | 10g |
$4360.0 | 2023-06-02 | ||
| Enamine | EN300-1806920-1g |
2-(4-methylnaphthalen-1-yl)ethanimidamide |
2228307-89-7 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1806920-5g |
2-(4-methylnaphthalen-1-yl)ethanimidamide |
2228307-89-7 | 5g |
$2028.0 | 2023-09-19 |
2-(4-methylnaphthalen-1-yl)ethanimidamide Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-(4-methylnaphthalen-1-yl)ethanimidamide
2-(4-Methylnaphthalen-1-yl)ethanimidamide: A Comprehensive Overview
The compound 2-(4-methylnaphthalen-1-yl)ethanimidamide, identified by the CAS number No. 2228307-89-7, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of imidamides, which are known for their unique chemical properties and reactivity. The structure of this compound consists of a naphthalene ring system substituted with a methyl group at the 4-position, connected to an ethanimidamide group via a carbon chain. This combination of functional groups imparts distinctive electronic and steric properties to the molecule, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of imidamides as versatile building blocks in organic synthesis. The naphthalene moiety in 2-(4-methylnaphthalen-1-yl)ethanimidamide contributes to its aromatic stability, while the ethanimidamide group introduces nucleophilic character, enabling participation in various condensation reactions. This makes the compound a valuable precursor in the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals, agrochemicals, and advanced materials.
In terms of synthesis, researchers have developed efficient methods to prepare 2-(4-methylnaphthalen-1-yl)ethanimidamide. One common approach involves the reaction of 4-methylnaphthalenecarboxylic acid with ammonia or ammonium salts, followed by dehydration to form the imidamide. This method has been optimized to achieve high yields and purity, ensuring its suitability for large-scale production. The compound's stability under various reaction conditions has also been extensively studied, making it a reliable intermediate in complex synthetic pathways.
The physical properties of 2-(4-methylnaphthalen-1-yl)ethanimidamide are well-documented. It exists as a crystalline solid with a melting point around 180°C and is soluble in common organic solvents such as dichloromethane and DMF. Its UV-vis spectrum reveals strong absorption bands due to the conjugated naphthalene system, which is advantageous for applications in optoelectronic materials. Additionally, the compound exhibits moderate thermal stability, making it suitable for high-temperature reactions.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure of 2-(4-methylnaphthalen-1-yl)ethanimidamide. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals, which are critical for understanding its reactivity in various chemical transformations. These studies have also revealed that the methyl substitution at the naphthalene ring enhances electron-donating effects, further modulating the electronic properties of the molecule.
The application of 2-(4-methylnaphthalen-1-yl)ethanimidamide extends beyond traditional organic synthesis. It has been explored as a potential ligand in transition metal-catalyzed reactions, where its ability to coordinate with metal centers facilitates catalytic cycles. Furthermore, its use as a building block in supramolecular chemistry has been reported, with self-assembled structures exhibiting unique photophysical properties.
In conclusion, 2-(4-methylnaphthalen-1-yl)ethanimidamide stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and computational techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new facets of its chemistry, this compound is poised to contribute significantly to future innovations in materials science and drug discovery.
2228307-89-7 (2-(4-methylnaphthalen-1-yl)ethanimidamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)